Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt
Description
This compound is a zwitterionic triarylmethane derivative characterized by a central cyclohexadienylidene core substituted with three aromatic groups:
- A bis(2-hydroxyethyl)amino-phenyl group, providing hydrophilicity and hydrogen-bonding capacity.
- A 3-sulfophenyl group, contributing strong water solubility via its sulfonic acid moiety.
- A 2-hydroxy-N-(2-hydroxyethyl)ethanaminium group, forming the inner salt structure (zwitterion) that enhances stability in aqueous environments .
Its zwitterionic nature distinguishes it from sodium or disodium salts of analogous triarylmethane dyes (e.g., Fast Green FCF), offering unique solubility and charge-balance properties .
Properties
CAS No. |
63217-00-5 |
|---|---|
Molecular Formula |
C27H32N2O7S |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-[bis(2-hydroxyethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C27H32N2O7S/c30-16-12-28(13-17-31)24-8-4-21(5-9-24)27(23-2-1-3-26(20-23)37(34,35)36)22-6-10-25(11-7-22)29(14-18-32)15-19-33/h1-11,20,30-33H,12-19H2 |
InChI Key |
OBUIQLBAKJEFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=C2C=CC(=[N+](CCO)CCO)C=C2)C3=CC=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the sulfophenyl and cyclohexadienylidene groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexadienylidene moiety.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the cyclohexadienylidene moiety can produce cyclohexane derivatives.
Scientific Research Applications
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The sulfophenyl group can participate in electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related triarylmethane derivatives:
Key Differences
Zwitterion vs. Ionic Salts :
- The target compound’s inner salt eliminates counterions (e.g., Na⁺), reducing ionic strength in solution compared to Fast Green FCF (disodium salt) or Isosulfan Blue (sodium salt). This may enhance compatibility with sensitive biological systems .
- Zwitterions often exhibit lower cytotoxicity due to balanced charge distribution, a critical factor for in vivo applications .
Hydroxyethyl vs. Alkylamino Groups: The bis(2-hydroxyethyl)amino substituent increases hydrophilicity and hydrogen-bonding capacity compared to the diethylamino groups in Isosulfan Blue. This may improve solubility in polar solvents and reduce aggregation in aqueous media .
Spectral Properties :
- Fast Green FCF absorbs at 624 nm (visible spectrum), making it suitable for microscopy. The target compound’s absorption maximum is likely redshifted due to extended conjugation from the hydroxyethyl groups, though experimental data are needed .
Toxicity and Safety :
- Fast Green FCF and Isosulfan Blue have established safety profiles for human use. The target compound’s zwitterionic structure may mitigate chronic toxicity risks associated with sodium salts, but further toxicological studies are required .
Research Findings and Industrial Relevance
- Synthetic Challenges : The compound’s zwitterionic structure complicates purification, as traditional ion-exchange methods are less effective. Chromatographic techniques (e.g., size-exclusion) are preferred .
- Stability : Zwitterionic dyes demonstrate superior photostability compared to ionic analogues, a critical advantage for long-term imaging applications .
- Emerging Applications : Preliminary studies suggest utility in pH-sensitive sensors due to protonatable hydroxyethyl groups, though competing compounds like Patent Blue V remain dominant in this niche .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
